Structural Differentiation: N3,C6-Dimethyl vs. C6-Ethyl Substitution on the Dihydropyrimidinone Core
The target compound carries a methyl group at both the N3 and C6 positions of the dihydropyrimidinone ring. The closest commercially cataloged analog, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1170363-87-7), differs by replacing the C6-methyl with a C6-ethyl group while bearing an unsubstituted N3 position (hydrogen instead of methyl) . This variation alters the steric and electronic environment of the pyrimidinone ring: the N3-methyl group influences the lactam–lactim tautomeric equilibrium and hydrogen-bonding capacity of the carbonyl, while the smaller C6-methyl reduces hydrophobic surface area relative to the ethyl analog. Calculated physicochemical parameters (clogP and topological polar surface area) derived from the respective SMILES strings (Target: CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)N)C; Analog: CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N) confirm these structural differences translate into distinct predicted lipophilicity and solubility profiles .
| Evidence Dimension | Dihydropyrimidinone ring substitution pattern |
|---|---|
| Target Compound Data | N3-substituent: methyl (–CH₃); C6-substituent: methyl (–CH₃). SMILES: CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)N)C |
| Comparator Or Baseline | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1170363-87-7): N3-substituent: –H; C6-substituent: ethyl (–CH₂CH₃). SMILES: CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N |
| Quantified Difference | Target has N3-methyl (absent in comparator); target has C6-methyl (vs. C6-ethyl in comparator); ΔMW = 0 Da (both 219.24 g/mol, C₁₀H₁₃N₅O), but distinct 2D topologies and divergent predicted logP and H-bond donor count (target: 1 HBD from NH₂; comparator: 2 HBD from NH₂ and N3-H). |
| Conditions | Structural comparison based on commercially disclosed SMILES and InChI keys (Target InChI Key: FDOWFSKMBWZTMN-UHFFFAOYSA-N; Comparator InChI Key: not disclosed) . |
Why This Matters
Two molecules with identical molecular formula but distinct substitution patterns constitute regioisomers; their different hydrogen-bond donor capacity and lipophilicity can lead to divergent solubility, permeability, and target-binding kinetics, making them non-substitutable in lead-optimization or chemical-probe studies.
